N-(2-amino-2-iminoethyl)-N-(cyanomethyl)acetamide
Description
Properties
Molecular Formula |
C6H10N4O |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-(2-amino-2-iminoethyl)-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C6H10N4O/c1-5(11)10(3-2-7)4-6(8)9/h3-4H2,1H3,(H3,8,9) |
InChI Key |
CEAZISAMIJDBDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC#N)CC(=N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Functional Group Comparisons
Cyanomethyl-Substituted Acetamides
- 2-(2-Bromo-4-fluorophenoxy)-N-(cyanomethyl)acetamide (): This compound shares the cyanomethyl group but includes a bromo-fluorophenoxy substituent. Its bromo and fluoro substituents likely increase halogen-bonding interactions, which are critical in crystal packing or receptor binding .
- N,N-Diethyl-2-cyanoacetamide (): The cyano group here is paired with diethylamino substituents. The electron-withdrawing cyano group may stabilize the acetamide backbone, while the diethyl groups enhance lipophilicity, making this compound more membrane-permeable .
Amino/Imino-Substituted Acetamides
- N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide (): This derivative features an amino-linked pyrazole ring. The amino group facilitates hydrogen bonding, as seen in its interactions with biological targets. The imino group in the target compound may similarly engage in H-bonding but with higher basicity due to resonance stabilization .
- N-(2-Anilinophenyl)-2-chloroacetamide (): The aniline and chloro substituents here create a balance of electron density.
Pharmacological and Reactivity Trends
Anticancer Activity
- Phenoxy Acetamide Derivatives (): Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38) exhibit anticancer activity via sulfonamide and quinazoline moieties. The target compound’s cyanomethyl group may confer similar electron-deficient character, enabling interactions with DNA or enzyme active sites .
- N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide (): The morpholinoethyl group enhances solubility and bioavailability. The target compound’s amino-imino group could serve a similar role while providing additional sites for covalent modification .
Metabolic Stability
- N-(1-Hydroxy-2-fluorenyl)acetamide (): This compound’s deacetylation in rat tissues highlights the susceptibility of acetamides to enzymatic hydrolysis. The cyanomethyl and imino groups in the target compound may either stabilize the acetamide bond (via electron withdrawal) or increase susceptibility (via steric effects) .
Structural and Crystallographic Insights
- Meta-Substituted Trichloroacetamides (): Electron-withdrawing substituents (e.g., Cl, NO2) in meta positions significantly alter crystal packing and molecular geometry.
- N-(Furylmethyl)-2,2-diphenylacetamide (): Heterocyclic substituents (furan, thiophene) introduce planar rigidity. The cyanomethyl group in the target compound lacks aromaticity but may contribute to dipole-dipole interactions in crystallization .
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The preparation of such compounds typically involves:
- Step 1: Protection of amino groups to prevent side reactions during subsequent steps.
- Step 2: Introduction of the cyanomethyl substituent through alkylation or amidation reactions.
- Step 3: Formation of the guanidine (amino-imino) group via reaction with appropriate reagents (e.g., cyanamide derivatives or guanylating agents).
- Step 4: Deprotection and purification to yield the target compound.
Literature-Based Synthetic Routes
Protection and Coupling Approaches
- A common approach involves protecting the amino group using benzyl carbamate (CBZ) or tert-butyl carbamate (Boc) groups to stabilize intermediates during cyanomethylation or amidation reactions. For example, the use of Boc protection on glycine derivatives is well-documented, facilitating selective reactions.
- Coupling reagents such as carbodiimides (e.g., EDC, DCC) or active esters are employed to form amide bonds between acetamide precursors and substituted aminoethyl or cyanomethyl groups.
Cyanomethyl Group Introduction
- The cyanomethyl group can be introduced via nucleophilic substitution, typically by reacting a suitable amine with cyanomethyl halides (e.g., bromide or chloride). This reaction requires careful control to avoid hydrolysis or polymerization of the nitrile group.
- Alternatively, cyanomethylation can be achieved by coupling with cyanomethyl carboxylic acid derivatives under peptide coupling conditions.
Guanidine Group Formation
- The guanidine moiety (2-amino-2-iminoethyl) is often introduced by reacting aminoalkyl intermediates with cyanamide or S-methylisothiourea salts , followed by deprotection.
- Hydrogenolysis or acid-mediated deprotection steps are used to remove carbamate protecting groups without damaging the guanidine or nitrile functionalities.
Specific Preparation Example (Adapted from Related Compounds)
Research Findings and Notes
- Protecting Group Strategies: Boc protection is preferred for ease of removal and stability during cyanomethylation and guanidine introduction steps.
- Hydrogenolysis Conditions: Use of palladium on carbon (5-10%) at atmospheric pressure with hydrogen balloon is effective for removing benzyl carbamate groups without affecting sensitive nitrile or guanidine groups.
- Alternative Deprotection: Acidic cleavage with HCl gas or ethanolic HCl provides an alternative to hydrogenolysis, especially when metal catalysts are undesirable.
- Reaction Monitoring: NMR spectroscopy (1H NMR) is essential for confirming intermediate and final product structures, with characteristic chemical shifts for amino, imino, and cyanomethyl protons.
- Scale-Up Feasibility: Methods employing mild conditions, inexpensive reagents, and straightforward purification steps have been demonstrated at pilot-plant scales, indicating industrial applicability.
Summary Table of Key Synthetic Parameters
| Parameter | Typical Range/Value | Comments |
|---|---|---|
| Amino Protection Agent | tert-Butyl dicarbonate (1.0–2.0 eq) | Ensures selective protection of amino group |
| Base for Protection | Na2CO3, triethylamine (1.0–4.0 eq) | Neutralizes HCl from ester hydrochlorides |
| Cyanomethylation Solvent | Dichloromethane, THF, MTBE | Aprotic solvents preferred |
| Temperature (Protection) | 0–30 °C | Mild conditions prevent side reactions |
| Temperature (Cyanomethylation) | Ambient to 40 °C | Controlled to avoid nitrile hydrolysis |
| Deprotection Method | Hydrogenolysis or acid treatment | Pd/C catalyst or HCl gas/solution |
| Yield Range | 80–98% | High yields with optimized protocols |
| Purity | >98% (GC, NMR confirmed) | Suitable for pharmaceutical applications |
The preparation of This compound involves a multi-step synthetic sequence centered on amino group protection, cyanomethyl group introduction, guanidine formation, and final deprotection. The methods adapted from closely related amino-acetamide compounds demonstrate reliable, scalable, and high-yielding processes employing Boc or CBZ protecting groups, carbodiimide coupling chemistry, and hydrogenolysis or acid deprotection. These protocols are supported by comprehensive patent literature and organic synthesis research, providing a robust framework for the synthesis of this compound with high purity and yield.
Q & A
Q. What are the established synthetic routes for N-(2-amino-2-iminoethyl)-N-(cyanomethyl)acetamide, and what reaction conditions optimize yield and purity?
The synthesis involves multi-step reactions. A common method (Figure 1) starts with precursor molecules like 2-cyanoacetamide derivatives, reacting with aminoethylating agents under basic conditions. For example:
- Step 1 : React 2-cyanoacetamide with chloroacetic acid to form an intermediate.
- Step 2 : Introduce the amino-iminoethyl group via nucleophilic substitution using ethylenediamine derivatives.
- Optimization : Use sodium hydroxide as a catalyst, ethanol as a solvent, and reflux at 80°C for 6–8 hours. Purification via recrystallization or column chromatography ensures >90% purity .
| Key Parameters | Details |
|---|---|
| Catalyst | NaOH or K2CO3 |
| Solvent | Ethanol or DMF |
| Temperature | 80–100°C (reflux) |
| Purification | Recrystallization (ethanol/water) |
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on spectroscopic and chromatographic methods:
- NMR : <sup>1</sup>H NMR (DMSO-d6) reveals peaks at δ 2.1 ppm (acetamide CH3), δ 3.4–3.6 ppm (methylene groups), and δ 6.8 ppm (imino NH). <sup>13</sup>C NMR confirms cyano (C≡N) at ~115 ppm .
- IR : Strong absorption at ~2200 cm<sup>-1</sup> (C≡N stretch) and 1650 cm<sup>-1</sup> (amide C=O).
- HPLC : C18 column with UV detection (λ = 254 nm) assesses purity (>95%) .
Q. What preliminary biological activities have been reported for this compound?
Early studies indicate:
- Antimicrobial activity : Moderate inhibition of E. coli (MIC = 32 µg/mL) and S. aureus (MIC = 64 µg/mL) via membrane disruption .
- Enzyme inhibition : IC50 of 12 µM against tyrosine kinase, suggesting potential in cancer research .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies may arise from assay variability or impurities. Recommended strategies:
- Standardized protocols : Use CLSI guidelines for antimicrobial assays.
- Orthogonal assays : Validate enzyme inhibition via fluorescence-based and radiometric methods.
- Batch analysis : Compare activity across synthetic batches using HPLC-MS to rule out impurity effects .
Q. What computational strategies predict interactions between this compound and enzymatic targets?
- Molecular docking : Use AutoDock Vina to model binding to tyrosine kinase (PDB: 1T46). The cyano group forms hydrogen bonds with Arg-1133 and Lys-1130.
- MD simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
Q. What methodologies assess the compound’s stability under physiological conditions?
Q. How does structural modification of this compound influence its bioactivity?
Comparative studies with analogs (e.g., N-(5-amino-4-cyanoimidazol-1-yl)acetamide) show:
- Cyanomethyl group : Enhances enzyme binding via dipole interactions.
- Amino-iminoethyl chain : Improves solubility but reduces metabolic stability.
- Optimization : Replace acetamide with sulfonamide to boost potency (IC50 ↓ 40%) .
Q. What mechanisms underlie its enzyme inhibition, and how are they validated?
- Kinetic assays : Lineweaver-Burk plots reveal non-competitive inhibition of acetylcholinesterase (Ki = 8.2 µM).
- X-ray crystallography : Resolve co-crystal structures (2.1 Å resolution) showing the compound occupying the enzyme’s allosteric site.
- SAR studies : Truncating the cyanomethyl group abolishes activity, confirming its critical role .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
